molecular formula C15H22Cl2N4O2 B12840016 tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B12840016
M. Wt: 361.3 g/mol
InChI Key: JXXYLJFNQSATDU-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The dichloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic Acid
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

tert-Butyl 3-(((2,4-dichloropyrimidin-5-yl)methyl)(methyl)amino)pyrrolidine-1-carboxylate is unique due to its combination of a pyrrolidine ring, a tert-butyl ester, and a dichloropyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H22Cl2N4O2

Molecular Weight

361.3 g/mol

IUPAC Name

tert-butyl 3-[(2,4-dichloropyrimidin-5-yl)methyl-methylamino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)21-6-5-11(9-21)20(4)8-10-7-18-13(17)19-12(10)16/h7,11H,5-6,8-9H2,1-4H3

InChI Key

JXXYLJFNQSATDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=CN=C(N=C2Cl)Cl

Origin of Product

United States

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